1-丁烯-4-硼酸频哪醇酯

描述

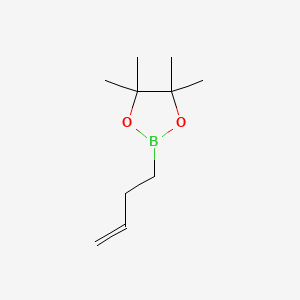

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1.1 Boron Reagents in Organic Chemistry

Boron compounds like BOD are widely used as reagents in organic synthesis due to their ability to form stable complexes with various substrates. BOD serves as a versatile boron source for the preparation of allylic and homoallylic alcohols through reactions such as:

- Borylation : BOD can be used in the borylation of alkenes, allowing for the introduction of boron into organic molecules. This process facilitates further transformations into alcohols or other functional groups.

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions where it acts as a coupling partner with aryl halides to form biaryl compounds. This is particularly valuable in the pharmaceutical industry for synthesizing complex molecules.

Material Science

2.1 Polymer Chemistry

BOD's reactivity allows it to play a role in the development of new polymeric materials. Its ability to form cross-linked structures can be exploited in:

- Synthesis of Boron-Doped Polymers : These materials exhibit enhanced thermal and mechanical properties, making them suitable for high-performance applications.

- Photoresponsive Polymers : Incorporating BOD into polymer matrices can lead to materials that change properties upon exposure to light, which is useful in smart materials and devices.

Agrochemicals

3.1 Development of Pesticides

Boron compounds have been explored for their potential use in agrochemicals. BOD can be modified to create new pesticides that are more effective or environmentally friendly. Its role as a boron source can enhance the efficacy of certain herbicides and fungicides.

Medicinal Chemistry

4.1 Drug Development

The incorporation of boron into drug molecules has been shown to improve their biological activity and selectivity. BOD can be used in:

- Designing Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells more effectively due to their unique interaction mechanisms.

- Synthesis of Boron Neutrons Capture Therapy (BNCT) Agents : BOD can be utilized in developing agents for BNCT, a targeted cancer treatment that relies on boron compounds' ability to capture thermal neutrons.

Case Studies and Research Findings

作用机制

Target of Action

The primary target of BUT-1-ENE-4-BORONIC ACID PINACOL ESTER is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound can also be involved in the protodeboronation of alkyl boronic esters .

Pharmacokinetics

It’s known that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by the pH of the environment.

Result of Action

The compound’s action results in the formation of new C–C bonds . It can also lead to the conversion of pinacol boronic esters into iodides, bromides, chlorides, and thioethers . Furthermore, it can facilitate the formation of nitriles and allylated compounds via C–C bond formation using sulfonyl radical traps .

Action Environment

The action of BUT-1-ENE-4-BORONIC ACID PINACOL ESTER is influenced by environmental factors such as pH . The compound’s action, efficacy, and stability can also be affected by the presence of other reagents, such as KF/tartaric acid, which can convert pinacol boronic esters to a mixture of the R-BF 3 K salt and pinacol .

生物活性

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a boron atom within a dioxaborolane ring, which is substituted with a butenyl group. The biological activity of this compound is primarily attributed to the reactivity of the boron atom and its ability to form stable complexes with various biological molecules.

The molecular formula of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is with a molecular weight of approximately 182.07 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution reactions.

The mechanism by which 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects involves:

- Interaction with Biological Targets : The boron atom can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.

- Neutron Capture in BNCT : In the context of Boron Neutron Capture Therapy (BNCT), the boron atom captures thermal neutrons and undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei. This process can selectively destroy cancer cells while sparing surrounding healthy tissue .

Biological Activity

Research indicates that 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits several biological activities:

Antitumor Activity

Studies have shown that organoboron compounds can inhibit tumor growth. For example:

- In Vitro Studies : Compounds similar to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been tested against various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

- Oxidative Stress Reduction : In cellular models exposed to oxidative stressors, the compound demonstrated the ability to reduce reactive oxygen species (ROS) levels .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Anticancer Properties :

- Antioxidant Activity Assessment :

Data Tables

属性

IUPAC Name |

2-but-3-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H,1,7-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCTUSLNTQXCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675347 | |

| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331958-92-0 | |

| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。